3-Methylglutamic acid

Übersicht

Beschreibung

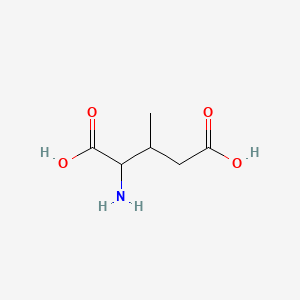

3-Methylglutamic acid is an organic compound that belongs to the class of l-alpha-amino acids. It is structurally characterized by the presence of a methyl group attached to the third carbon of the glutamic acid backbone.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylglutamic acid can be achieved through several methods. One common approach involves the catalytic hydrogenation of 4-methyl-5,6-dihydro-2H-pyran, followed by oxidative degradation to yield this compound . The reaction conditions typically include the use of a palladium on carbon catalyst and hydrogen gas at elevated temperatures.

Industrial Production Methods

Industrial production of this compound often involves the use of starting materials such as 3-methylcyclohexanols or 4-methylcyclohexene. These materials undergo catalytic hydrogenation and subsequent oxidation to produce the desired compound . The process is optimized to achieve high yields and purity, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Metabolic Pathways

3-MeGlu participates in leucine catabolism and bacterial fermentation:

-

Leucine Degradation :

-

Bacterial Anaerobic Fermentation :

Enzymatic Interactions

Pharmacological Activity

-

EAAT Inhibition : (2S,3R)-3-MeGlu (T3MG) competitively inhibits excitatory amino acid transporters EAAT2 and EAAT4 (Ki = 18 μM) .

-

Lipopeptide Antibiotics : (2S,3R)-3-MeGlu is incorporated into daptomycin and related antibiotics, enhancing bioactivity .

Non-Enzymatic Reactions

-

Intramolecular Cyclization : 3-Methylglutaconyl-CoA undergoes spontaneous isomerization to cis-3-methylglutaconic acid, which acylates proteins, potentially contributing to mitochondrial dysfunction .

-

Racemization : Under acidic conditions, 3-MeGlu derivatives may racemize, complicating synthetic workflows .

Analytical Characterization

-

Chiral Resolution : HPLC with dabsylation distinguishes (2S,3R)- and (2S,3S)-diastereomers .

-

NMR Spectroscopy : ¹H-NMR (400 MHz, D₂O) identifies stereochemistry:

Pathophysiological Implications

Wissenschaftliche Forschungsanwendungen

Antibiotic Development

3-Methylglutamic acid plays a crucial role in the biosynthesis of several peptide antibiotics. Its incorporation into antibiotic structures enhances biological activity, making it a valuable component in drug development.

Role in Daptomycin and Other Antibiotics

Daptomycin, a cyclic lipopeptide antibiotic produced by Streptomyces roseosporus, contains this compound as a key structural element. Research has shown that the methylation at this position is critical for the antibiotic's efficacy against Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) .

Table 1: Antibiotics Containing this compound

Solid-Phase Synthesis Techniques

Recent advancements in solid-phase synthesis techniques have facilitated the efficient incorporation of this compound into antibiotic structures. These methods allow for the rapid assembly of complex peptide sequences while maintaining high yields and purity .

Neuropharmacology

In addition to its role in antibiotics, this compound has been studied for its effects on glutamate transporters, which are critical in neurotransmission and neuroprotection.

Effects on Glutamate Transporters

Research indicates that this compound acts as an inhibitor of excitatory amino acid transporters (EAATs), specifically EAAT1 and EAAT2. This inhibition can influence glutamatergic synaptic transmission, potentially offering insights into therapeutic strategies for neurological disorders .

Table 2: Biological Activities of this compound

Future Directions and Research Opportunities

The applications of this compound are expanding, with ongoing research exploring its potential in various domains:

- Synthetic Biology : Further studies on the biosynthetic pathways involving 3mGlu may lead to novel antibiotics with enhanced efficacy.

- Neuropharmacological Research : Investigating the specific mechanisms by which 3mGlu influences glutamate transport could yield new treatments for neurodegenerative diseases.

- Pharmaceutical Development : The exploration of 3mGlu derivatives may provide new leads in drug design, particularly against resistant bacterial strains.

Wirkmechanismus

The mechanism of action of 3-Methylglutamic acid involves its interaction with specific enzymes and receptors in the body. It is known to act as an inhibitor of certain metabolic pathways, affecting the synthesis and degradation of amino acids . The molecular targets and pathways involved include glutamate mutase and other enzymes related to amino acid metabolism .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Glutamic acid: A non-essential amino acid involved in protein synthesis and neurotransmission.

3-Methylglutaric acid: An organic acid associated with metabolic disorders.

3-Methylglutaconic acid: A compound involved in mitochondrial energy metabolism.

Uniqueness

3-Methylglutamic acid is unique due to its specific structural configuration and its role in inhibiting certain metabolic pathways. Unlike glutamic acid, which is widely present in proteins, this compound has specialized applications in research and industry .

Biologische Aktivität

3-Methylglutamic acid (3mGlu) is a modified amino acid that plays a significant role in various biological processes, particularly in the biosynthesis of certain antibiotics and in metabolic pathways associated with mitochondrial dysfunction. This article delves into the biological activity of this compound, highlighting its implications in antibiotic production, metabolic disorders, and potential therapeutic applications.

1. Biosynthesis of Antibiotics

This compound is integral to the structure and function of several peptide antibiotics. It has been identified in cyclic lipopeptide antibiotics such as daptomycin and members of the A21978C family, which are produced by Streptomyces species. The presence of 3mGlu enhances the biological activity of these antibiotics against bacterial pathogens.

Table 1: Antibiotics Containing this compound

| Antibiotic | Producing Organism | Biological Activity |

|---|---|---|

| Daptomycin | Streptomyces roseosporus | Effective against Gram-positive bacteria |

| A21978C | Streptomyces roseosporus | Antimicrobial properties |

| Calcium-dependent antibiotic | Streptomyces coelicolor | Broad-spectrum activity |

| A54145 | Streptomyces fradiae | Antifungal and antibacterial properties |

Research indicates that the methyltransferase (MTase) responsible for incorporating 3mGlu into these antibiotics is encoded by accessory genes such as dptI, which is crucial for optimal production and activity against pathogens like Staphylococcus aureus .

2. Metabolic Disorders Associated with this compound

3-Methylglutamic aciduria is a metabolic disorder characterized by elevated levels of this compound in urine, often linked to deficiencies in enzymes involved in leucine catabolism. This condition can manifest as part of a broader spectrum of mitochondrial dysfunctions.

Case Study: 3-Methylglutaconic Aciduria Type I

A notable case involved a 31-month-old child diagnosed with increased levels of 3-hydroxyisovalerylcarnitine, indicating a disruption in mitochondrial energy metabolism. The child exhibited symptoms consistent with primary 3-methylglutaconic aciduria due to a deficiency in 3-methylglutaconyl-CoA hydratase (AUH), an enzyme critical for converting 3-methylglutaconyl-CoA to HMG-CoA .

Table 2: Types of 3-Methylglutaconic Aciduria

| Type | Enzyme Deficiency | Pathophysiological Mechanism |

|---|---|---|

| Type I | AUH | Impaired leucine catabolism |

| Type II | Unknown | Mitochondrial dysfunction |

| Type III | Unknown | Mitochondrial dysfunction |

| Type IV | Unknown | Mitochondrial dysfunction |

| Type V | Unknown | Mitochondrial dysfunction |

These disorders highlight the importance of this compound as a biomarker for diagnosing metabolic conditions related to mitochondrial dysfunction .

3. Pharmacological Applications

In addition to its role in antibiotic biosynthesis and metabolic disorders, this compound derivatives are being explored for their pharmacological properties. For instance, threo-3-methylglutamic acid has been identified as a potent blocker of glutamate transport, selectively inhibiting excitatory amino acid transporters EAAT2 and EAAT4, which could have implications for treating neurological disorders .

Eigenschaften

IUPAC Name |

2-amino-3-methylpentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-3(2-4(8)9)5(7)6(10)11/h3,5H,2,7H2,1H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHJNAFIJPFGZRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00947320 | |

| Record name | 3-Methylglutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00947320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2445-97-8, 6070-75-3, 63088-04-0 | |

| Record name | Glutamic acid, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002445978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC295435 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295435 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC82071 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82071 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC41356 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41356 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylglutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00947320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 63088-04-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.